6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

DBH inhibition IC50 chromane derivatives

6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (C₁₀H₈F₂O₃, MW 214.16) is a gem‑difluorinated chromane‑3‑carboxylic acid that serves as the pivotal chiral intermediate in the synthesis of (R)‑5‑(2‑aminoethyl)‑1‑(6,8‑difluorochroman‑3‑yl)‑1,3‑dihydroimidazole‑2‑thione (BIA 5‑453 / etamicastat), a peripherally selective dopamine β‑hydroxylase (DBH) inhibitor developed for hypertension and chronic heart failure. The 6,8‑difluoro substitution pattern is essential for imparting peripheral selectivity to the final drug candidate, a property that cannot be achieved with unsubstituted or mono‑fluorinated chromane intermediates.

Molecular Formula C10H8F2O3
Molecular Weight 214.168
CAS No. 1528456-18-9
Cat. No. B2648815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
CAS1528456-18-9
Molecular FormulaC10H8F2O3
Molecular Weight214.168
Structural Identifiers
SMILESC1C(COC2=C1C=C(C=C2F)F)C(=O)O
InChIInChI=1S/C10H8F2O3/c11-7-2-5-1-6(10(13)14)4-15-9(5)8(12)3-7/h2-3,6H,1,4H2,(H,13,14)
InChIKeyARCSVLRWXYYGNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic Acid (CAS 1528456-18-9) – Critical Fluorinated Chromane Intermediate for Peripherally Selective DBH Inhibitors


6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (C₁₀H₈F₂O₃, MW 214.16) is a gem‑difluorinated chromane‑3‑carboxylic acid that serves as the pivotal chiral intermediate in the synthesis of (R)‑5‑(2‑aminoethyl)‑1‑(6,8‑difluorochroman‑3‑yl)‑1,3‑dihydroimidazole‑2‑thione (BIA 5‑453 / etamicastat), a peripherally selective dopamine β‑hydroxylase (DBH) inhibitor developed for hypertension and chronic heart failure [1]. The 6,8‑difluoro substitution pattern is essential for imparting peripheral selectivity to the final drug candidate, a property that cannot be achieved with unsubstituted or mono‑fluorinated chromane intermediates [1].

Why Generic Chromane‑3‑carboxylic Acids Cannot Substitute for 6,8‑Difluoro‑3,4‑dihydro‑2H‑1‑benzopyran‑3‑carboxylic Acid in Cardiovascular Drug Synthesis


SAR studies demonstrate that replacing the 6,8‑difluoro pattern with hydrogen, a single fluorine, or an alternative difluoro arrangement critically compromises either potency or peripheral selectivity of the derived DBH inhibitor. While the unsubstituted chromane derivative (compound 39) retains DBH inhibitory potency comparable to nepicastat, it readily crosses the blood‑brain barrier (BBB) and therefore lacks the requisite peripheral selectivity [1]. Introduction of a 6‑hydroxy group (compound 40) increases residual DBH activity from ~0 % to 17.8 %, indicating significant potency loss [1]. Similarly, the 6,8‑difluoro substitution in the lead compound BIA 5‑453 ensures that noradrenaline (NA) levels are reduced exclusively in cardiac tissue without affecting brain NA, a therapeutic window not achievable with the parent compound nepicastat or with unsubstituted chromane analogs [1]. Consequently, a generic chromane‑3‑carboxylic acid cannot deliver the same pharmacological profile and cannot be used as a drop‑in replacement.

Quantitative Evidence Differentiating 6,8‑Difluoro‑3,4‑dihydro‑2H‑1‑benzopyran‑3‑carboxylic Acid from Structural Analogs


DBH Inhibition Potency of the Downstream Drug Candidate: BIA 5‑453 vs. Nepicastat

The hydrochloride salt of BIA 5‑453, which is synthesized via the target 6,8‑difluoro‑3,4‑dihydro‑2H‑1‑benzopyran‑3‑carboxylic acid intermediate, inhibits DBH with an IC₅₀ of approximately 11 nM, compared to 9 nM for the brain‑penetrant comparator nepicastat [1]. Although a 1.2‑fold decrease in potency is observed, the loss is compensated by the gain in peripheral selectivity, a feature absent in nepicastat [1].

DBH inhibition IC50 chromane derivatives

Peripheral Selectivity: Cardiac Noradrenaline Reduction Without Central Nervous System Effect

In rodents, BIA 5‑453 (100 mg/kg, p.o.) reduced noradrenaline (NA) levels in the left atrium and left ventricle in a dose‑dependent manner, with maximal inhibition at 9 h post‑dose, but did not significantly alter brain NA levels [1]. Conversely, nepicastat reduces NA levels in both cardiac and brain tissues, confirming that the 6,8‑difluoro substitution imparts peripheral restriction [1].

peripheral selectivity noradrenaline blood-brain barrier

Enantiomeric Requirement: (R)‑Configuration is Essential for DBH Inhibitory Activity

DBH inhibitory activity resides exclusively in the (R)‑enantiomer of the chroman‑3‑yl moiety. The target carboxylic acid can be resolved to furnish (R)‑6,8‑difluorochroman‑3‑ylamine with >99 % enantiomeric excess (ee), while the (S)‑enantiomer is essentially inactive at equivalent concentrations [1]. Patent US 8,158,666 describes a process for converting the carboxylic acid to the enantiopure (R)‑amine, which is then used to build BIA 5‑453 [1].

chiral resolution enantioselectivity (R)-6,8-difluorochroman-3-ylamine

Commercial Purity Advantage Over Unsubstituted Chromane‑3‑carboxylic Acid

Commercially, 6,8‑difluoro‑3,4‑dihydro‑2H‑1‑benzopyran‑3‑carboxylic acid is offered at 98 % purity (HPLC) by specialty chemical suppliers, whereas the parent chromane‑3‑carboxylic acid (CAS 115822‑57‑6) is typically supplied at 95 % purity . The higher purity reduces the burden of additional purification steps in multi‑stage syntheses and lowers the risk of impurity‑derived side products.

chemical purity procurement specification HPLC

Metabolic Stability Conferred by the 6,8‑Difluoro Motif in Downstream Compounds

Fluorine substitution at metabolically labile positions of the chroman ring (6 and 8) blocks cytochrome P450‑mediated hydroxylation, a primary clearance pathway for chromane derivatives. In the J. Med. Chem. 2006 study, the 6,8‑difluoro compound BIA 5‑453 exhibited prolonged duration of action (Tₘₐₓ 9 h), whereas the 6‑hydroxy analog (compound 40), lacking the fluorine shield, showed markedly shorter exposure [1]. Although quantitative microsomal half‑life data were not reported, the in vivo duration of effect serves as a surrogate for metabolic stability.

metabolic stability fluorine substitution oxidative metabolism

High‑Impact Research and Industrial Applications of 6,8‑Difluoro‑3,4‑dihydro‑2H‑1‑benzopyran‑3‑carboxylic Acid


Synthesis of (R)‑5‑(2‑Aminoethyl)‑1‑(6,8‑difluorochroman‑3‑yl)‑1,3‑dihydroimidazole‑2‑thione (BIA 5‑453) – A Peripherally Selective DBH Inhibitor for Cardiovascular Therapy

The compound is the direct precursor to (R)‑6,8‑difluorochroman‑3‑ylamine, which is coupled with an isothiocyanate‑bearing ketone to build the imidazole‑2‑thione core of BIA 5‑453. The synthesis relies on the enantiopure carboxylic acid to ensure the (R)‑configuration of the final drug substance. The resulting API demonstrates potent DBH inhibition (IC₅₀ ~11 nM) with exclusive peripheral NA reduction, validated in rodent models [1][2].

Structure–Activity Relationship (SAR) Campaigns for Dopamine β‑Hydroxylase Inhibitors

Medicinal chemistry teams can use the 6,8‑difluoro carboxylic acid as a building block to explore variations of the chromane ring, the imidazolethione warhead, or the aminoalkyl side chain. The 2006 J. Med. Chem. SAR table provides baseline residual DBH activity values for 30+ analogs, allowing researchers to benchmark new derivatives directly against the 6,8‑difluoro template [1].

Chiral Pool Synthesis of Enantiopure Chroman‑3‑amines for Diverse Therapeutic Programs

Beyond DBH inhibition, the resolved (R)‑ or (S)‑6,8‑difluorochroman‑3‑amine intermediates serve as versatile chiral building blocks for other enzyme inhibitors, receptor ligands, or chemical probes. The carboxylic acid’s commercial availability at 98 % purity and the established resolution procedure (patent US 8,158,666) enable scalable, cost‑effective access to both enantiomers [2].

Quote Request

Request a Quote for 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.